Superior Mydriatic Potency of Optically Pure (R)-Ester Prodrug Over Racemate and Parent Drug
An (R)-(−)-m-trimethylacetoxy-α-[(methylamino)methyl]benzyl alcohol hydrochloride prodrug derived from this scaffold demonstrated a 3-fold higher mydriatic activity compared to its corresponding racemic prodrug and a 15-fold increase in activity relative to the parent drug, (R)-(−)-phenylephrine, when applied topically to rabbit eyes [1]. This dramatic potency enhancement is attributed to improved corneal penetration and subsequent enzymatic cleavage to release the active moiety [1].
| Evidence Dimension | Mydriatic activity |
|---|---|
| Target Compound Data | 3x higher activity vs. racemic prodrug; 15x higher activity vs. (R)-(−)-phenylephrine |
| Comparator Or Baseline | Corresponding racemic prodrug and (R)-(−)-phenylephrine |
| Quantified Difference | 3-fold increase over racemate; 15-fold increase over parent drug |
| Conditions | In vivo rabbit eye model |
Why This Matters
This quantitative advantage is critical for selecting the optically pure derivative for ophthalmic formulations, as it directly translates to lower required doses and potentially improved safety margins.
- [1] Yuan, S. S., Bodor, N., & Hussain, A. A. (1976). Synthesis and activity of (R)-(-)-m-trimethylacetoxy-alpha-[(methylamino)methyl]benzyl alcohol hydrochloride: a prodrug form of (R)-(-)-phenylephrine. Journal of Pharmaceutical Sciences, 65(6), 929-931. doi:10.1002/jps.2600650637 View Source
